Lipophilicity Advantage Over 4-Fluorophenyl Analog
The target compound (CAS 6998-61-4, 4-bromophenyl substituent) possesses a computed logP of 2.82 [1], compared to a computed logP of 2.19 for the direct 4-fluorophenyl analog 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 6998-63-6) . This difference of ΔlogP ≈ 0.63 units translates to approximately 4.3-fold greater partition into the octanol phase, indicating substantially higher lipophilicity. The parent scaffold 4-hydroxy-6-methylpyridin-2(1H)-one (CAS 3749-51-7), lacking both N-aryl and 3-acetyl substituents, has a reported logP of only 0.39 [2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.82 (Ambinter computed value) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 6998-63-6): logP = 2.19; Parent scaffold (CAS 3749-51-7): logP = 0.39 |
| Quantified Difference | ΔlogP = +0.63 vs. 4-fluoro analog (~4.3× more lipophilic); ΔlogP = +2.43 vs. parent scaffold (~269× more lipophilic) |
| Conditions | Computed logP values from Ambinter (target) and ChemIndex/Molbase (comparators); standardized octanol-water partition coefficient predictions. |
Why This Matters
A logP difference of 0.63 units is sufficient to produce measurable differences in membrane permeability, plasma protein binding, and tissue distribution, making the bromophenyl analog a distinct choice for assays where higher lipophilicity is desired or must be avoided.
- [1] Ambinter. AMB20652187: 3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one. logP 2.8166. Accessed April 2026. View Source
- [2] Molbase. 4-Hydroxy-6-methylpyridin-2(1H)-one (CAS 3749-51-7). Molecular formula C6H7NO2, MW 125.13, logP 0.3889, PSA 53.09. Accessed April 2026. View Source
